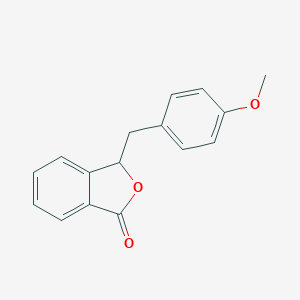

3-(4-Methoxybenzyl)phthalide

Descripción general

Descripción

3-(4-Methoxybenzyl)phthalide is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by a benzofuranone core structure with a methoxyphenylmethyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)phthalide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 4-methoxybenzyl alcohol.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxybenzyl)phthalide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of 3-(4-Methoxybenzyl)phthalide typically involves a condensation reaction between phthalic anhydride and 4-methoxybenzyl alcohol, often facilitated by catalysts like sulfuric acid. The reaction can be represented as follows:

This compound serves as a building block for more complex organic molecules, showcasing its utility in synthetic organic chemistry.

Scientific Research Applications

1. Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of various derivatives. Its unique methoxy group enhances solubility and stability, making it suitable for further functionalization.

2. Biological Activity

Research has indicated that this compound exhibits potential antioxidant and anti-inflammatory properties. A study demonstrated that derivatives of phthalides, including this compound, were effective in reducing nitric oxide production in LPS-stimulated macrophages, indicating their anti-inflammatory potential .

3. Medicinal Applications

The compound has been investigated for its anticancer properties. In vitro assays showed that certain derivatives exhibited significant cytotoxicity against glioblastoma and breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Assay Method | Result |

|---|---|---|---|

| This compound | Antioxidant | DPPH Scavenging | Significant scavenging activity |

| 3-(2,4-Dihydroxyphenyl)phthalide | Anti-inflammatory | NO Production Inhibition | Strong inhibition in RAW 264.7 cells |

| N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Anticancer | MTT Assay | Higher cytotoxicity than ascorbic acid |

Table 2: Comparison with Related Phthalide Compounds

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 1(3H)-Isobenzofuranone, 3-[(4-hydroxyphenyl)methyl]- | Hydroxy group instead of methoxy | Antimicrobial |

| 1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methyl]- | Nitro group instead of methoxy | Cytotoxicity against cancer cells |

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxybenzyl)phthalide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1(3H)-Isobenzofuranone, 3-[(4-hydroxyphenyl)methyl]-: Similar structure but with a hydroxy group instead of a methoxy group.

1(3H)-Isobenzofuranone, 3-[(4-chlorophenyl)methyl]-: Similar structure but with a chloro group instead of a methoxy group.

1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methyl]-: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

3-(4-Methoxybenzyl)phthalide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Methoxybenzyl)phthalide, an organic compound classified under isobenzofuranones, has garnered interest due to its unique chemical structure and potential biological activities. The presence of a methoxy group significantly influences its reactivity and solubility, making it a candidate for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuranone core with a methoxyphenylmethyl substituent. Its molecular formula is , with a CAS number of 66374-23-0. The methoxy group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.

- Antioxidant Activity : It has been suggested that the methoxy group contributes to antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study evaluated its effects on various bacterial strains, revealing significant inhibition at certain concentrations. The following table summarizes the antimicrobial efficacy observed:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1.0 |

| Escherichia coli | 12 | 1.0 |

| Pseudomonas aeruginosa | 10 | 1.0 |

These findings suggest that the compound could be further explored as a natural antimicrobial agent.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, as shown in the table below:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This antioxidant activity may contribute to its protective effects against cellular damage.

Anti-Diabetic Properties

Recent studies have explored the potential anti-diabetic effects of this compound through its inhibition of α-glucosidase. In vitro evaluations demonstrated that the compound significantly inhibited this enzyme, which is crucial for controlling postprandial blood glucose levels.

Case Studies

- In Vivo Studies on Diabetic Rats : A study investigated the effects of administering this compound in diabetic rats. Results showed a marked reduction in blood glucose levels compared to control groups, suggesting potential therapeutic applications in diabetes management.

- Cytotoxicity Assessments : In another study focusing on cancer cells, treatment with varying concentrations of the compound resulted in reduced cell viability in breast cancer cell lines, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLPIRVMPPCRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509662 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66374-23-0 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.